Ethyl 1-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an ethyl carboxylate group at position 2. The piperidine nitrogen is further functionalized via a morpholine-3-carbonyl moiety, where the morpholine ring is substituted with a thiophen-2-ylmethyl group at position 4 and a ketone at position 3. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediate synthesis or bioactive molecule development.
Properties
IUPAC Name |
ethyl 1-[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(23)13-5-7-19(8-6-13)17(22)15-11-24-12-16(21)20(15)10-14-4-3-9-26-14/h3-4,9,13,15H,2,5-8,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISKPDIQNQNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperidine core substituted with a morpholine and thiophene moiety, contributing to its unique biological profile. The presence of the carbonyl and ester functional groups may enhance its reactivity and interaction with biological targets.
Anticancer Potential
The compound's structural features also position it as a candidate for anticancer activity. Research into related morpholine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with similar piperidine frameworks have been shown to exert cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : The presence of the morpholine and piperidine rings suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, influencing physiological responses such as pain relief or inflammation reduction.
- Antioxidant Activity : Compounds with thiophene moieties often exhibit antioxidant properties, which can contribute to their overall therapeutic effects.
Study on Antimicrobial Efficacy
In a comparative study of pyrrole derivatives, several compounds were synthesized and evaluated for their antibacterial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of morpholine-containing compounds. Results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells . While direct studies on this compound are needed, these findings underscore the relevance of its structural components.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Piperidine Backbone
The target compound shares a piperidine-4-carboxylate backbone with analogs such as:
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (): Substituted with a 2-chloroethyl group instead of the morpholine-thiophene-carbonyl moiety. This simpler structure is used as an intermediate in synthesizing umeclidinium bromide, a bronchodilator .
- Ethyl 1-(4-fluorophenethyl)piperidine-4-carboxylate (): Features a fluorophenethyl substituent, highlighting the versatility of piperidine carboxylates in accommodating diverse functional groups .
Functional Group Complexity
- Morpholine-Thiophene Moiety: The target compound’s morpholine ring and thiophen-2-ylmethyl group distinguish it from simpler derivatives. For example, ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () replaces the morpholine-thiophene system with a bicyclic naphthyridine scaffold, resulting in distinct conformational and electronic properties .
Key Reactions
- Nucleophilic Substitution and Carbonylation: The target compound likely involves multi-step synthesis, including nucleophilic substitution (e.g., thiophen-2-ylmethyl introduction) and carbonylative coupling. In contrast, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is synthesized via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane, a straightforward SN2 reaction .
- Reductive Amination and Cyclization: Analogous to ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () , which employs Raney nickel hydrogenation to reduce imine intermediates, the target compound may require similar reductive steps to stabilize its morpholine-thiophene framework .
Physicochemical Properties
Spectral Data Comparison
- 1H NMR: The target compound’s thiophene protons (δ ~6.8–7.5 ppm) and morpholine protons (δ ~3.5–4.5 ppm) contrast with ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () , which exhibits broad singlet NH signals (δ ~6.2–7.3 ppm) and alkyl chain resonances (δ ~1.2–2.5 ppm) .
- 13C NMR: The ketone carbonyl (δ ~170–175 ppm) in the target compound aligns with ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (), which shows ester carbonyls at δ ~173 ppm .
Molecular Weight and Stability
- Molecular Weight: The target compound (estimated MW ~420–450 g/mol) exceeds simpler analogs like ethyl 4-oxo-1-piperidinecarboxylate (; MW ~199 g/mol) due to its extended substituents .
- Thermal Stability: While direct data are unavailable, the thiophene and morpholine groups may enhance thermal stability compared to ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate (), which undergoes oxidation with MnO2 .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Analogs
Preparation Methods
Esterification of Isonipecotic Acid
Ethyl piperidine-4-carboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) using ethanol and thionyl chloride (SOCl₂) as a catalyst.
Procedure :
- Dissolve isonipecotic acid (10.0 mmol) in absolute ethanol (50 mL).
- Add SOCl₂ (40.0 mmol) dropwise at 0°C.
- Reflux for 48 hours under nitrogen.
- Concentrate under vacuum, dissolve in ethyl acetate, and wash with 10% NaOH.
- Dry over anhydrous Na₂SO₄ and evaporate to yield the ester (94% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Reflux |
| Catalyst | SOCl₂ |
| Yield | 94% |
Synthesis of 5-Oxo-4-(Thiophen-2-ylmethyl)morpholine-3-carbonyl Chloride
Morpholine Ring Formation
The morpholine subunit is constructed via a modified Bohlmann-Rahtz reaction, followed by Vilsmeier-Haack formylation.
Procedure :
- React 2-acetylthiophene with ammonium acetate and morpholine in acetic acid to form 2-(thiophen-2-yl)dihydroquinoline.
- Formylate using DMF-POCl₃ (Vilsmeier-Haack conditions) to introduce the carbonyl group.
- Chlorinate the formylated intermediate with SOCl₂ to yield the acyl chloride.
Optimization :
- Excess POCl₃ (3 equiv.) ensures complete conversion to the acyl chloride.
- Reaction monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 3:1).
Coupling Strategies for Amide Bond Formation
Schotten-Baumann Reaction
The morpholine-3-carbonyl chloride is coupled with ethyl piperidine-4-carboxylate under Schotten-Baumann conditions:
Procedure :
- Dissolve ethyl piperidine-4-carboxylate (1.0 equiv.) in dichloromethane (DCM).
- Add morpholine-3-carbonyl chloride (1.2 equiv.) and triethylamine (2.0 equiv.) at 0°C.
- Stir at room temperature for 12 hours.
- Wash with 1M HCl and saturated NaHCO₃, dry, and concentrate.
Yield : 78–82% (crude), purified via recrystallization from ethanol.
Hydrogenation for Deprotection
If protecting groups (e.g., benzyl) are used during morpholine synthesis, hydrogenation with 10% Pd/C (40 kg H₂ pressure, 50°C) removes them efficiently.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 15–23% Pd/C |
| Pressure | 40 kg H₂ |
| Yield | 89–92% |
Alternative Route: One-Pot Sequential Synthesis
Reductive Amination and Cyclization
A one-pot method avoids isolating intermediates:
- React ethyl piperidine-4-carboxylate with chloroacetyl chloride to form the chloroamide.
- Treat with morpholine and thiophene-2-methanol in the presence of K₂CO₃.
- Cyclize under reflux in toluene (110°C, 8 hours).
Advantages :
- Reduced purification steps.
- Higher overall yield (85% vs. 78% stepwise).
Analytical Validation and Characterization
Spectroscopic Data
X-ray Crystallography
For analogs, X-ray studies confirm chair conformations of morpholine rings and envelope distortions in piperidine moieties.
Challenges and Optimization
Steric Hindrance
Bulky substituents on the morpholine ring (e.g., thiophen-2-ylmethyl) necessitate higher catalyst loadings (20–25% Pd/C) for hydrogenation.
pH Control in Workup
Maintaining pH > 11 during aqueous workup prevents premature protonation of intermediates, ensuring efficient phase separation.
Industrial-Scale Considerations
Catalyst Recycling
Raney nickel and Pd/C catalysts are recovered via filtration and reactivated for reuse, reducing costs by 15–20%.
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step processes, including amide coupling, heterocyclic ring formation, and esterification. Key steps may include:
- Amide bond formation : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to link the morpholine and piperidine moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or solvent-free conditions with PEG-400 can enhance reaction efficiency and yield .
- Temperature control : Reactions involving morpholine derivatives often require reflux (80–100°C) to ensure complete ring closure .
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, CH₃CN, RT | 75–85 | |
| Morpholine formation | LiHMDS, THF, −78°C to RT | 60–70 | |
| Solvent-free alkylation | PEG-400, grinding, 50°C | 90+ |
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires a combination of techniques:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the morpholine-piperidine conformation. Ensure high-resolution data (<1.0 Å) to detect thiophene ring orientation .
- Mass spectrometry (HRMS) : Analyze fragmentation patterns (e.g., m/z 410.1931 [M+H]⁺) to verify the molecular formula and identify key functional groups .
- NMR spectroscopy : ¹H/¹³C NMR should reveal ester carbonyl signals (~170 ppm) and thiophene proton splitting patterns (δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How do conformational dynamics of the morpholine and piperidine rings influence biological activity?
Methodological Answer: The puckering of the morpholine and piperidine rings modulates binding to biological targets:
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements. For example, a morpholine ring with a chair conformation (θ = 0°, φ = 0°) may enhance hydrophobic interactions .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the 5-oxo group and thiophene orientation .
- Structure-activity relationships (SAR) : Compare analogs with varying puckering amplitudes (e.g., planar vs. puckered morpholine) to correlate conformation with enzyme inhibition .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC₅₀ normalization) .
- Off-target profiling : Screen against panels of related enzymes (e.g., 100+ kinases) to identify selectivity patterns .
- Crystallographic validation : Co-crystallize the compound with its primary target (e.g., COX-2) to confirm binding mode discrepancies .
Q. Table 2: Example of Bioactivity Data Reconciliation
| Study | Reported IC₅₀ (nM) | Assay Conditions | Resolution Method |
|---|---|---|---|
| A | 12 ± 3 | HEK293, 24h incubation | Co-crystallization with target |
| B | 45 ± 10 | HeLa, 48h incubation | Kinome-wide selectivity screening |
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Leverage in silico tools to evaluate ADMET profiles:
- LogP calculation : Use Molinspiration or SwissADME to predict lipophilicity (expected LogP ~2.5–3.5 due to the thiophene and ester groups) .
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4/2D6) via Schrödinger’s QikProp to identify vulnerable sites (e.g., morpholine oxidation) .
- Permeability assays : Apply the Caco-2 cell model in silico to estimate intestinal absorption (Pe > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Methodological Answer: Stability challenges include ester hydrolysis and thiophene oxidation. Solutions involve:
- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to resist hydrolysis .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent degradation in aqueous buffers .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
